![molecular formula C11H21N B2381704 Spiro[5.5]undecan-3-amine CAS No. 3643-22-9](/img/structure/B2381704.png)

Spiro[5.5]undecan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

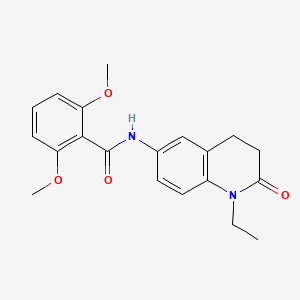

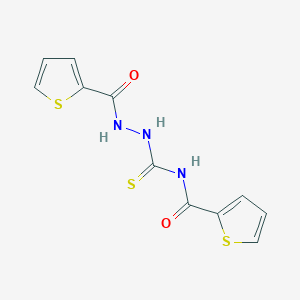

Spiro[5.5]undecan-3-amine is a chemical compound with the molecular formula C11H21N . It has an average mass of 167.291 Da and a monoisotopic mass of 167.167404 Da .

Synthesis Analysis

The synthesis of spiro[5.5]undecan-3-amine derivatives has been reported in the literature . These derivatives contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of spiro[5.5]undecan-3-amine is characterized by its unique spirocyclic configuration . This structure is chiral due to the helicity of the spirane skeleton .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Novel Scaffolds for Drug Discovery Spiro[5.5]undecan-3-amine's synthesis is inspired by bioactive natural products such as histrionicotoxins. Researchers have developed robust syntheses of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, using ring-closing metathesis (RCM) as a key step. These scaffolds, containing amino groups, serve as building blocks for lead generation libraries through amide formation or reductive amination procedures (Jenkins et al., 2009).

Chiral Separation and Configuration Determination Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have garnered attention for their potential applications in the pharmaceutical industry. They are used as active ingredients, catalysts, or surface modifiers. For instance, 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane and its derivatives were synthesized and successfully separated into enantiomers. The configurations of these enantiomers were proposed based on specific optical rotation measurements and Lowe's rule (Liang et al., 2008).

Stereochemistry and Crystal Structures The synthesis of spiro[5.5]undecane derivatives, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, showcases the compound's structural versatility. Detailed stereochemical investigations and crystallographic characterizations have been conducted to understand the structural nuances of these derivatives (Mihis et al., 2012).

Applications in Material Science and Chemistry

Thermal Degradation Study in Intumescent Polymers Spiro[5.5]undecane derivatives have been used in the study of intumescent polymers. Specifically, the thermal degradation study of polymers containing the spirophosphorus moiety in the backbone revealed insights into the release of gases and the formation of various aromatic compounds upon degradation. This research contributes to understanding the behavior of such materials under high temperatures (Sivasamy et al., 2010).

Synthesis and Evaluation of Copolymers Spiro[5.5]undecane derivatives have been used in the synthesis of copolymers, examining the volume changes during cationic crosslinking. The study on spiro orthocarbonate (SOC) monomers highlights the importance of the SOC moiety in controlling volume shrinkage and expansion during the crosslinking process. Such insights are valuable for the development of materials with specific volumetric properties (Kume et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

spiro[5.5]undecan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAERJJQGHJOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[5.5]undecan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)